(5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one
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Overview
Description
(5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a thiazolone core, which is known for its biological activity, and is substituted with a chlorophenyl group and a pyrimidin-2-yloxy group, contributing to its diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions to form the thiazolone ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Pyrimidin-2-yloxy Group: This step involves the reaction of the intermediate compound with a pyrimidin-2-yloxy halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, (5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial and anticancer properties.
Medicine
The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of high-performance materials and fine chemicals.
Mechanism of Action
The mechanism of action of (5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Thiazolones: Compounds with a similar thiazolone core structure.
Chlorophenyl Derivatives: Compounds containing the chlorophenyl group.
Pyrimidin-2-yloxy Derivatives: Compounds with the pyrimidin-2-yloxy group.
Uniqueness
What sets (5E)-2-{[(3-chlorophenyl)methyl]amino}-5-{[3-(pyrimidin-2-yloxy)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one apart is its combination of these functional groups, which imparts unique chemical and biological properties. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
(5E)-2-[(3-chlorophenyl)methylimino]-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN4O2S/c22-16-6-1-5-15(10-16)13-25-21-26-19(27)18(29-21)12-14-4-2-7-17(11-14)28-20-23-8-3-9-24-20/h1-12H,13H2,(H,25,26,27)/b18-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRUMLXAUKPBEL-LDADJPATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=C2NC(=O)C(=CC3=CC(=CC=C3)OC4=NC=CC=N4)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)CN=C2NC(=O)/C(=C\C3=CC(=CC=C3)OC4=NC=CC=N4)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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